3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-chloro-4-fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 5-hydroxybenzoic acid.
Coupling Reaction: The 3-chloro-4-fluoroaniline is first diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Substitution Reaction: The diazonium salt is then coupled with 5-hydroxybenzoic acid in the presence of a copper catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Diazotization: Utilizing continuous flow reactors to efficiently produce the diazonium salt.
Catalytic Coupling: Employing high-throughput catalytic systems to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(3-chloro-4-fluorophenyl)-5-oxo-benzoic acid.
Reduction: Formation of 3-(3-chloro-4-fluorophenyl)-5-hydroxycyclohexane carboxylic acid.
Substitution: Formation of derivatives with various functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: It serves as a precursor for the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylacetic acid
- 3-Chloro-4-fluorophenylmethanol
Uniqueness
3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXKQRICKSEOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690534 |
Source
|
Record name | 3'-Chloro-4'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-88-8 |
Source
|
Record name | 3'-Chloro-4'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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